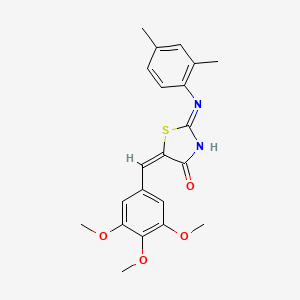

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Thiazolidin-4-one derivatives, including the compound (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this specific thiazolidin-4-one derivative, highlighting its potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a thiazolidin-4-one core structure modified with a 2,4-dimethylphenyl imine and a 3,4,5-trimethoxybenzylidene moiety. This unique combination of substituents is crucial for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways and enzyme inhibition. For instance, studies have shown that certain thiazolidin-4-one derivatives exhibit significant cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 15 | Apoptosis induction |

| Compound B | HeLa (cervical) | 20 | Enzyme inhibition |

| Compound C | A549 (lung) | 25 | Cell cycle arrest |

Antidiabetic Activity

Thiazolidin-4-one derivatives also demonstrate promising antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity. The compound under review has been associated with improved glucose uptake and reduced insulin resistance in preclinical models .

Table 2: Antidiabetic Effects of Thiazolidin-4-one Derivatives

| Compound | Model | Effect |

|---|---|---|

| Compound D | Diabetic rats | Decreased blood glucose |

| Compound E | Cell culture | Enhanced glucose uptake |

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been well documented. These compounds exhibit activity against various bacteria and fungi. The presence of electron-withdrawing groups in the structure enhances their efficacy against microbial strains .

Table 3: Antimicrobial Activity of Thiazolidin-4-one Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F | E. coli | 32 µg/mL |

| Compound G | S. aureus | 16 µg/mL |

| Compound H | C. albicans | 64 µg/mL |

Case Studies

- Anticancer Study : A recent study investigated the anticancer effects of a series of thiazolidin-4-one derivatives against MCF-7 and HeLa cell lines. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

- Antidiabetic Evaluation : In another study focusing on diabetic models, a thiazolidinone derivative was shown to lower fasting blood glucose levels significantly and improve insulin sensitivity compared to untreated controls .

- Antimicrobial Testing : A comprehensive evaluation of several thiazolidinone derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structural features that contributed to enhanced antimicrobial efficacy .

Properties

IUPAC Name |

(5E)-2-(2,4-dimethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-12-6-7-15(13(2)8-12)22-21-23-20(24)18(28-21)11-14-9-16(25-3)19(27-5)17(10-14)26-4/h6-11H,1-5H3,(H,22,23,24)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTURCPZQKDLJNF-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.